Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide
Overview
Description
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide is a quaternary ammonium compound with a pyrrolidinium core. This compound is known for its ionic liquid properties, making it useful in various applications, including as a solvent and in electrochemical devices. The presence of the bromide anion contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide typically involves the quaternization of N-methylpyrrolidine with 2-bromoethyl methyl ether. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux for several hours.
- The product is then purified by recrystallization or column chromatography.
N-methylpyrrolidine: is reacted with .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Complex formation: It can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using potassium iodide would yield the corresponding iodide salt.
Complex formation: The products are typically coordination complexes with metal ions.
Scientific Research Applications
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as an ionic liquid in various chemical reactions and processes, including catalysis and separation techniques.
Biology: Investigated for its potential use in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical devices such as batteries and capacitors due to its ionic conductivity and stability.
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide involves its ability to form ionic interactions with other molecules. The bromide ion can participate in nucleophilic substitution reactions, while the pyrrolidinium cation can interact with various molecular targets through electrostatic interactions. These properties make it effective in stabilizing charged species and facilitating chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- 1-(2-Methoxyethyl)-1-methylpyrrolidinium chloride
- 1-(2-Methoxyethyl)-1-methylpyrrolidinium iodide
Uniqueness
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide is unique due to its specific combination of the pyrrolidinium cation and bromide anion, which imparts distinct ionic liquid properties. Compared to its analogs with different anions, it offers a balance of stability, reactivity, and ionic conductivity, making it suitable for a variety of applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO.BrH/c1-9(7-8-10-2)5-3-4-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAZYWJBFPRPA-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCOC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735756 | |
Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
833446-38-1 | |
Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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